2,2-Dimethyl-4,7-dihydro-1,3-dioxepine
Overview
Description
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is an organic compound with a complex structure. It is an alpha-dioxepane derivative, derived from the reaction of 1,3-dioxane and this compound. This compound is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It has been used in the synthesis of several drugs and is also an important component of many other organic compounds.
Scientific Research Applications
Cyclization and Radical Chemistry
Research on 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine includes studies on its cyclization properties. Hindson et al. (1993) investigated the cyclisation of 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes, including this compound, finding that these compounds cyclise to afford 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes (Hindson, Maccorquodale, & Walton, 1993). This research highlights its potential in synthesizing cyclic organic compounds.
Electropolymerization and Electrochromic Applications
Kim and Taya (2010) explored the electropolymerization of 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine for electrochromic window applications, indicating the use of related dioxepine compounds in smart materials (Kim & Taya, 2010).
Mechanistic Studies in Organic Chemistry
Özen, Konuklar, and Tuzun (2009) used density functional theory to study the [3+2] cycloaddition and cyclopropanation reactions of 1,3-dioxepine derivatives, including this compound. This work contributes to understanding the mechanism of these reactions in the presence of copper(I) catalysts (Özen, Konuklar, & Tuzun, 2009).
Olfactory Properties and Synthesis
Kraft et al. (2010) studied the synthesis and olfactory properties of compounds related to this compound, indicating its potential use in creating fragrances and flavors (Kraft, Popaj, Müller, & Schär, 2010).
In-Depth Mechanistic Insights
Further mechanistic insights into the reactions involving this compound were provided by Özen and Tüzün (2008) through their study on copper(I)-catalyzed olefin cyclopropanation reaction mechanisms (Özen & Tüzün, 2008).
Crystal Structure Analysis
Pearce, Руkе, and Tiekink (1998) detailed the crystal structure of a compound prepared from 4,7-dihydro-2,2-dimethyl-l,3dioxepine, showcasing its relevance in structural chemistry and material science (Pearce, Руkе, & Tiekink, 1998).
Anti-inflammatory Applications
Huo et al. (2017) identified new compounds from Aquilaria sinensis, including those with a 1,4-dioxepine moiety, displaying significant anti-inflammatory properties, suggesting a medicinal application of dioxepine derivatives (Huo et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a type of heterocyclic compound , and these types of compounds are known to interact with various biological targets.
Mode of Action
It’s known that 4,7-dihydro-1,3-dioxepin derivatives undergo hydroformylation to form optically active aldehydes . This suggests that 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine may also undergo similar reactions.
Pharmacokinetics
Some properties can be inferred from its structure and physicochemical properties . It has a high GI absorption and is BBB permeant, suggesting good oral bioavailability and ability to cross the blood-brain barrier .
properties
IUPAC Name |
2,2-dimethyl-4,7-dihydro-1,3-dioxepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZGUXPLGMKHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC=CCO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905334 | |
Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003-83-4 | |
Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dioxepin, 4,7-dihydro-2,2-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBZ3ZAK4EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the role of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine in copper-catalyzed cyclopropanation reactions?
A1: Research suggests that this compound can act as a substrate in copper-catalyzed cyclopropanation reactions. A study using Density Functional Theory (DFT) examined the mechanism of these reactions with dimethyl diazomalonate as the carbene source and copper(II) acetylacetonate (Cu(acac)2) as the catalyst []. The researchers investigated various reaction pathways and applied their findings to understand the cyclopropanation of this compound, providing insights into the reaction mechanism and energetics.
Q2: What are the structural characteristics of ()-5-((4R,5R)-5-(benzyloxymethyl)-2,2-dimethyl-1,3- dioxolan-4-yl)-2,2-dimethyl-4,7-dihydro-1,3-dioxepine and how is it characterized?
A2: ()-5-((4R,5R)-5-(benzyloxymethyl)-2,2-dimethyl-1,3- dioxolan-4-yl)-2,2-dimethyl-4,7-dihydro-1,3-dioxepine is a derivative of this compound. While its exact molecular formula and weight would require further calculation, it's characterized using a combination of spectroscopic techniques. These include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H NMR and 13C NMR), and Mass Spectrometry (MS) []. Elemental analysis helps confirm the compound's purity and composition.
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